molecular formula C14H15BrN2O3S B273252 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B273252
M. Wt: 371.25 g/mol
InChI Key: QEEOIEIKXMWOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and research. This compound is also known by its chemical formula, C15H16BrN2O3S, and is a member of the sulfonamide family of compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of inflammation and pain signaling. By binding to this receptor, this compound can modulate its activity and potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the P2X7 receptor, which is involved in inflammation and pain signaling. This suggests that this compound could have potential applications in the treatment of conditions such as chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high affinity for the P2X7 receptor. This makes it a useful tool for studying the activity of this receptor and its potential role in inflammation and pain signaling. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide. One potential direction is the development of this compound as a potential treatment for chronic pain and inflammation. Another direction is the further study of its mechanism of action and its potential interactions with other receptors and signaling pathways. Additionally, research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, including the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 6-methylpyridin-2-amine. This reaction is followed by purification steps to obtain the final product.

Scientific Research Applications

5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been studied for its potential applications in drug development and research. One study found that this compound has a high affinity for the P2X7 receptor, which is involved in inflammation and pain signaling. This suggests that this compound could be used as a potential treatment for conditions such as chronic pain and inflammation.

properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-12-8-7-11(15)9-13(12)21(18,19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

QEEOIEIKXMWOGQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=N2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

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